3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUXBVXQZIBWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride. The propanoic acid side chain can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride .
Chemical Reactions Analysis
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The chloro and phenyl substituents enhance the compound’s binding affinity and selectivity towards these targets . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylindole Derivatives
a. 3-[7-Chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid (CAS: 2138128-08-0)
- Molecular Formula: C₁₇H₁₃ClFNO₂
- Molecular Weight : 317.74 g/mol
- Key Differences: The phenyl group at the 2-position is substituted with a fluorine atom at the para position.
b. 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid (CID: 137838548)
- Molecular Formula: C₁₇H₁₃F₂NO₂
- Molecular Weight : 317.30 g/mol
- Key Differences : Features dual fluorine substitutions (7-position of indole and para position of phenyl). This compound may exhibit enhanced metabolic stability and altered pharmacokinetics due to fluorine’s impact on lipophilicity and electronic effects .
Amino- and Acetamido-Functionalized Derivatives
a. 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (CAS: 153-97-9)
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol
- Key Differences: An amino group replaces the propanoic acid’s β-hydrogen. This introduces basicity and hydrogen-bonding capacity, which could enhance solubility and receptor interactions.
b. (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (CAS: 75102-74-8)
- Molecular Weight : 238.67 g/mol
- Key Differences : The (R)-enantiomer may exhibit distinct chiral recognition in biological systems, such as enzyme binding or transport, compared to the racemic mixture .
c. 2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (CAS: 77290-47-2)
- Molecular Formula : C₁₃H₁₃ClN₂O₃
- Molecular Weight : 280.71 g/mol
Extended Aromatic and Heterocyclic Systems
a. 2-(6-(1-Oxoisoindolin-2-yl)-[1,1'-biphenyl]-3-yl)propanoic acid
- Key Features: Incorporates a biphenyl-oxoisoindolin moiety. The extended aromatic system enhances π-π stacking interactions but may reduce solubility.
b. 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Electron-Withdrawing Group Modifications
a. 3-(7-Cyano-1H-indol-3-yl)propanoic acid (CAS: 1223748-52-4)
b. 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid (CAS: 1009272-85-8)
Comparative Data Table
Research Implications
- Substituent Effects: Chloro and phenyl groups enhance lipophilicity and stacking interactions, while fluorine and cyano groups modulate electronic properties and metabolic stability.
- Functional Group Impact: Amino and acetamido groups introduce hydrogen-bonding sites, influencing solubility and target engagement.
- Synthetic Strategies : Ester hydrolysis (e.g., ) and chiral resolution () are critical for producing analogs with tailored properties.
Biological Activity
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is an indole derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases. The indole structure is known for its ability to interact with multiple biological targets, leading to diverse pharmacological effects.
- IUPAC Name : 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid
- CAS Number : 2137590-57-7
- Molecular Formula : C17H14ClNO2
- Molecular Weight : 303.75 g/mol
The biological activity of 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid primarily stems from its interaction with various receptors and enzymes. The compound exhibits the following mechanisms:
- Receptor Binding : Indole derivatives bind to multiple receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways.
- Gene Expression Modulation : The compound can alter gene expression profiles, leading to changes in cell behavior.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess notable antimicrobial properties. In a study examining various alkaloids, compounds with similar structures demonstrated effective antibacterial and antifungal activities against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | MIC values varied significantly |
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activates intrinsic apoptotic pathways.
- Inhibition of Metastasis : Reduces migration and invasion capabilities of cancer cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several indole derivatives, including 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
Anticancer Research
In vitro studies demonstrated that 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Q. What are the common synthetic routes for 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid, and what critical intermediates are involved?
- Methodological Answer : Synthesis typically begins with substituted indole derivatives. A key intermediate is the halogenated indole core (e.g., 7-chloroindole), which undergoes Friedel-Crafts acylation or Suzuki coupling to introduce the phenyl group at position 2. The propanoic acid moiety is introduced via alkylation or Michael addition using reagents like 3-bromopropanoic acid under basic conditions (e.g., NaH). Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–60°C) to minimize side reactions. Post-synthesis, ester hydrolysis under acidic or basic conditions yields the final carboxylic acid .
| Synthetic Route | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Indole halogenation | Cl₂ or Cl-containing electrophiles | Use catalytic Lewis acids (e.g., AlCl₃) |
| Phenyl group introduction | Suzuki coupling (Pd catalysts) | Optimize ligand-to-metal ratio |
| Propanoic acid attachment | 3-Bromopropanoic acid, NaH | Monitor pH to avoid over-alkylation |
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for indole NH proton (δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and propanoic acid COOH (δ 12–13 ppm). The 7-chloro substituent deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Use electrospray ionization (ESI) in negative ion mode to detect [M-H]⁻. Weak acids (e.g., propanoic acid) in the mobile phase reduce signal suppression .
Q. What are the recommended protocols for confirming the compound's purity and structural integrity post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Purity >95% is acceptable for most studies.
- Melting Point : Compare with literature values (±2°C discrepancy allowed).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (≤0.4% error) .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved using SHELX software?
- Methodological Answer : SHELXL is ideal for refining high-resolution X-ray data. To resolve discrepancies:
Data Collection : Ensure completeness (>95%) and redundancy (>4) to minimize noise.
Model Building : Use SHELXS for initial phase determination, then refine with SHELXL. Adjust occupancy factors for disordered atoms (e.g., chlorine in the indole ring).
Validation : Check R-factor convergence (target: R₁ < 0.05). Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids if twinning is observed .
Q. What experimental strategies can elucidate the biological mechanism of action of this compound in cellular pathways?
- Methodological Answer :
- Fluorescent Tagging : Conjugate the compound with BODIPY or Cy3 to track cellular uptake via confocal microscopy.
- Kinase Assays : Use ATP-competitive ELISA to test inhibition of kinases (e.g., MAPK) implicated in indole-mediated pathways.
- Metabolomics : Apply LC-MS to profile changes in mitochondrial β-oxidation intermediates, as structural analogs are known to target mitochondrial pathways .
Q. How to address discrepancies in reported synthetic yields, and what factors influence reaction optimization?
- Methodological Answer : Yield variations often stem from:
- Reagent Purity : Use freshly distilled 3-bromopropanoic acid to avoid hydrolysis byproducts.
- Catalyst Loading : Optimize Pd catalyst (e.g., Pd(PPh₃)₄) to 2–5 mol% for Suzuki coupling. Excess catalyst promotes decomposition.
- Workup Procedures : Extract the product at pH 4–5 to isolate the carboxylic acid form. Reproducibility improves with strict temperature control (±2°C) during exothermic steps .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Test the compound in multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
- Assay Conditions : Standardize ATP concentrations in kinase assays, as low ATP inflates apparent IC₅₀ values.
- Solubility Limits : Use DMSO stocks ≤0.1% to avoid cytotoxicity masking true activity. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
